molecular formula C30H32Cl3NO B1675430 Lumefantrine CAS No. 120583-71-3

Lumefantrine

Cat. No.: B1675430
CAS No.: 120583-71-3
M. Wt: 528.9 g/mol
InChI Key: DYLGFOYVTXJFJP-MYYYXRDXSA-N
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Description

Lumefantrine is an antimalarial drug used primarily in combination with artemether to treat acute uncomplicated malaria caused by Plasmodium falciparum.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumefantrine is synthesized through a multi-step process involving several key intermediates. The synthesis typically begins with the preparation of 2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluorene, which is then reacted with dibutylamine to form the final product .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is often purified using recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Lumefantrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated this compound .

Scientific Research Applications

Lumefantrine has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism by which lumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the malaria parasite from detoxifying heme. This inhibition disrupts the parasite’s ability to synthesize nucleic acids and proteins, ultimately leading to its death .

Comparison with Similar Compounds

    Quinine: An older antimalarial drug with a similar mechanism of action but different pharmacokinetics.

    Chloroquine: Another antimalarial with a similar structure but different resistance profiles.

    Mefloquine: Shares some structural similarities with lumefantrine but has different side effects and efficacy.

    Halofantrine: Chemically related to this compound but with a different safety profile .

Uniqueness of this compound: this compound is unique due to its long half-life, which helps in clearing residual parasites after combination therapy. Its combination with artemether provides a synergistic effect, making it highly effective against Plasmodium falciparum .

Properties

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGFOYVTXJFJP-MYYYXRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046663
Record name Lumefantrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis.
Record name Lumefantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06708
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Color/Form

Yellow powder

CAS No.

82186-77-4, 120583-70-2, 120583-71-3
Record name Lumefantrine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lumefantrine [USAN:INN:BAN]
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Record name Lumefantrine, (+)-
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Record name Lumefantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumefantrine
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Record name LUMEFANTRINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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